(R)-2-Aminopent-4-en-1-ol hydrochloride
CAS No.: 926660-30-2
Cat. No.: VC0164819
Molecular Formula: C5H12ClNO
Molecular Weight: 137.607
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 926660-30-2 |
---|---|
Molecular Formula | C5H12ClNO |
Molecular Weight | 137.607 |
IUPAC Name | (2R)-2-aminopent-4-en-1-ol;hydrochloride |
Standard InChI | InChI=1S/C5H11NO.ClH/c1-2-3-5(6)4-7;/h2,5,7H,1,3-4,6H2;1H/t5-;/m1./s1 |
Standard InChI Key | DASOPXPTKUDWIK-NUBCRITNSA-N |
SMILES | C=CCC(CO)N.Cl |
Introduction
Physical and Chemical Properties
Physical Characteristics
(R)-2-Aminopent-4-en-1-ol hydrochloride appears as a white solid at room temperature . Its hydrochloride salt form enhances its solubility in water compared to the free base, making it more accessible for various applications in both biological and chemical contexts. The enhanced water solubility is particularly advantageous for reactions conducted in aqueous or polar solvent systems.
Structural Features
The molecule features a primary alcohol group at C-1, a primary amine at C-2 (the stereocenter), and a terminal alkene at C-4 and C-5. This combination of functional groups makes it a versatile building block for various chemical transformations, including alkene modifications, nucleophilic substitutions via the alcohol group, and amine-directed reactions.
Synthesis Methods
General Synthetic Approaches
The synthesis of (R)-2-Aminopent-4-en-1-ol hydrochloride typically involves multi-step processes starting from enantiopure precursors to ensure the correct stereochemistry at the C-2 position. While the search results don't provide a specific synthetic route for this exact compound, they mention related procedures that could be adapted.
Industrial Production Techniques
In industrial settings, the synthesis often utilizes hydrogenation techniques with catalysts such as palladium on carbon. These processes can be optimized in continuous flow reactors to enhance efficiency and scalability. Other methods may involve tandem reactions or asymmetric hydrogenation to achieve high enantioselectivity, which is crucial for maintaining the compound's specific stereochemistry.
Purification Methods
Based on the synthesis of related compounds, purification typically involves techniques such as flash column chromatography using specific solvent systems like ethyl acetate/n-hexane mixtures . For the hydrochloride salt formation, treating the free base with a mixture of methanol and acetyl chloride, followed by appropriate extraction procedures, appears to be a viable method based on the synthesis of similar compounds .
Manufacturer | Product Number | Product Description | Quantity | Price (USD) |
---|---|---|---|---|
Ambeed | A262189 | (R)-2-Aminopent-4-en-1-ol hydrochloride 95% | 50mg | $154 |
Ambeed | A262189 | (R)-2-Aminopent-4-en-1-ol hydrochloride 95% | 100mg | $195 |
Ambeed | A262189 | (R)-2-Aminopent-4-en-1-ol hydrochloride 95% | 250mg | $389 |
Ambeed | A262189 | (R)-2-Aminopent-4-en-1-ol hydrochloride 95% | 1g | $1025 |
American Custom Chemicals | CCH0031999 | (2R)-2-AMINOPENT-4-EN-1-OL HYDROCHLORIDE 95.00% | 5mg | $505.41 |
American Custom Chemicals | CCH0031999 | (2R)-2-AMINOPENT-4-EN-1-OL HYDROCHLORIDE 95.00% | 1g | $1198.05 |
Chemenu | CM255808 | (R)-2-Aminopent-4-en-1-ol hydrochloride 95% | 1g | $542 |
Chemenu | CM255808 | (R)-2-Aminopent-4-en-1-ol hydrochloride 95% | 5g | $1627 |
Crysdot | CD00000539 | (R)-2-Aminopent-4-en-1-ol hydrochloride 95% | 250mg | $230 |
Crysdot | CD00000539 | (R)-2-Aminopent-4-en-1-ol hydrochloride 95% | 1g | $574 |
Crysdot | CD00000539 | (R)-2-Aminopent-4-en-1-ol hydrochloride 95% | 5g | $1723 |
SynQuest Laboratories | 4356-5-R0 | (R)-Allylglycinol hydrochloride | 1g | $752 |
SynQuest Laboratories | 4356-5-R0 | (R)-Allylglycinol hydrochloride | 2g | $1268 |
This pricing data indicates significant variability between suppliers, with prices ranging from $154 for 50mg (Ambeed) to $1723 for 5g (Crysdot) . The considerable price differences for the same quantities suggest variations in purity, manufacturing processes, or market positioning strategies.
Applications and Significance
Role in Organic Synthesis
(R)-2-Aminopent-4-en-1-ol hydrochloride serves as an important precursor for the synthesis of various complex molecules. Its chiral nature makes it particularly valuable in asymmetric synthesis, where controlling stereochemistry is crucial. The compound provides a versatile platform for building more complex structures due to its multiple functional groups that can undergo selective transformations.
Pharmaceutical Applications
This compound plays a crucial role in the synthesis of 5'-norcarbocyclic nucleosides, which possess potential antiviral properties. The specific stereochemistry of the compound is essential for the correct spatial arrangement of functional groups in the final products, which can significantly impact their biological activity. Its contribution to medicinal chemistry extends to both academic research and industrial applications.
Research Significance
The significance of (R)-2-Aminopent-4-en-1-ol hydrochloride in research settings stems from its ability to introduce specific stereochemistry into target molecules. This property is invaluable in structure-activity relationship studies and the development of new pharmaceutical candidates with precise three-dimensional arrangements of functional groups.
Mechanism of Action and Interactions
Chemical Reactivity
The reactivity of (R)-2-Aminopent-4-en-1-ol hydrochloride is largely determined by its functional groups. The primary amine can participate in nucleophilic substitutions, condensations, and amide formations. The primary alcohol can undergo oxidation, esterification, and other transformations common to alcohols. The terminal alkene provides opportunities for additions, cycloadditions, and metathesis reactions.
Biological Interactions
In biological systems, (R)-2-Aminopent-4-en-1-ol hydrochloride can interact with various molecules through hydrogen bonding and ionic interactions facilitated by its amine and alcohol groups. These interactions can influence biochemical pathways and cellular processes, contributing to the compound's significance in medicinal chemistry. The specific stereochemistry may also play a role in how the compound interacts with chiral biological targets.
Comparative Analysis with Similar Compounds
Stereochemical Considerations
(R)-2-Aminopent-4-en-1-ol hydrochloride is distinct from its enantiomer, the (S)-isomer, which would have a different spatial arrangement of atoms around the stereocenter. This difference in stereochemistry can lead to significant differences in chemical reactivity and biological activity. The stereospecific nature of many biological processes makes the distinction between enantiomers particularly important in pharmaceutical applications.
Related Compounds
Several structurally related compounds exist, including other amino alcohols with different substituents or chain lengths. For example, compounds where the allyl group is replaced with other alkyl or aryl groups would exhibit different chemical and physical properties while maintaining some similar reactivity patterns. The search results mention (R)-ALLYL-PROLINE HYDROCHLORIDE as a related compound available from similar suppliers .
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